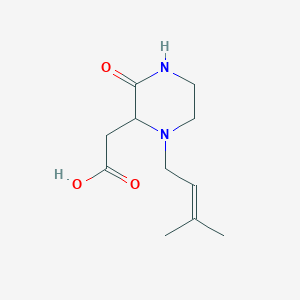
2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid is an organic compound with the molecular formula C11H18N2O3 This compound is characterized by the presence of a piperazine ring substituted with a 3-methyl-2-butenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid typically involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of an inorganic base catalyst . This reaction proceeds through the formation of an ester intermediate, which is then subjected to further chemical transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar structural features.
Indole Derivatives: Compounds with indole rings that exhibit similar biological activities.
Uniqueness
2-(1-(3-Methylbut-2-en-1-yl)-3-oxopiperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)3-5-13-6-4-12-11(16)9(13)7-10(14)15/h3,9H,4-7H2,1-2H3,(H,12,16)(H,14,15) |
InChI Key |
MARIFOWYUTYWLP-UHFFFAOYSA-N |
SMILES |
CC(=CCN1CCNC(=O)C1CC(=O)O)C |
Canonical SMILES |
CC(=CC[NH+]1CCNC(=O)C1CC(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


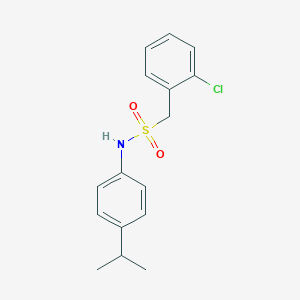
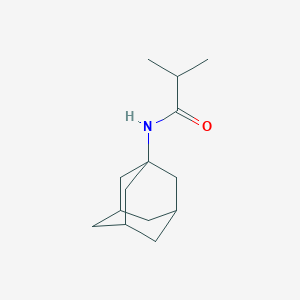

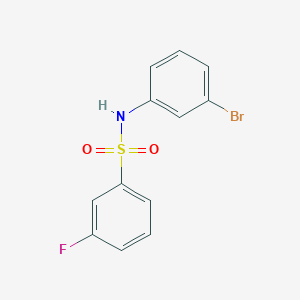
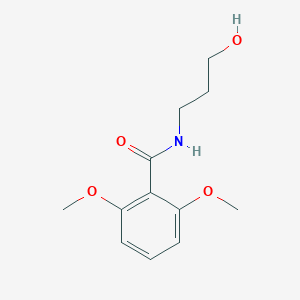
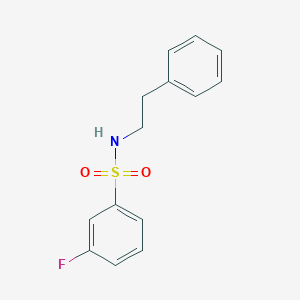
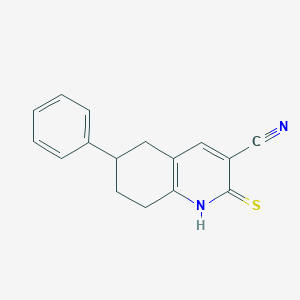
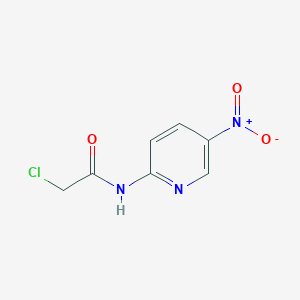
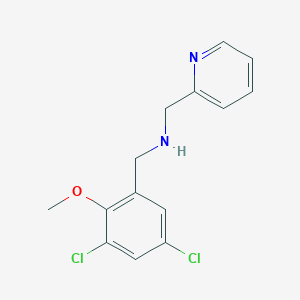

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)
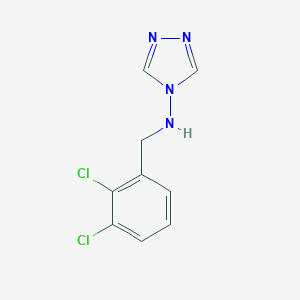
![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)
